1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC15823003
Molecular Formula: C12H8BrN3O
Molecular Weight: 290.11 g/mol
* For research use only. Not for human or veterinary use.
![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one -](/images/structure/VC15823003.png)
Specification
Molecular Formula | C12H8BrN3O |
---|---|
Molecular Weight | 290.11 g/mol |
IUPAC Name | 3-(5-bromopyridin-3-yl)-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C12H8BrN3O/c13-8-5-9(7-14-6-8)16-11-4-2-1-3-10(11)15-12(16)17/h1-7H,(H,15,17) |
Standard InChI Key | HUVMCAXKDXZXGW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2C3=CC(=CN=C3)Br |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves multi-step protocols common to benzimidazole derivatives. A representative approach, adapted from methodologies in and , begins with the condensation of 5-bromo-pyridine-3-carboxylic acid with o-phenylenediamine derivatives. For instance, polyphosphoric acid-mediated cyclization at elevated temperatures (140–160°C) facilitates the formation of the benzimidazole ring . Subsequent N-alkylation or arylation introduces substituents at the imidazole nitrogen.
Key steps include:
-
Cyclization: Reaction of 5-bromo-pyridine-3-carboxylic acid with o-phenylenediamine in polyphosphoric acid yields the benzimidazole scaffold .
-
Functionalization: Methylation or bromination at specific positions is achieved using agents like methyl iodide or bromine in the presence of base catalysts such as potassium carbonate .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation. The -NMR spectrum (DMSO-) of analogous compounds shows characteristic peaks for aromatic protons in the pyridine and benzimidazole rings between δ 7.3–9.2 ppm . The bromine atom’s presence is confirmed via isotopic patterns in high-resolution mass spectra, with calculated masses matching observed values (e.g., 290.11 for ) .
Table 1: Key Spectroscopic Features
Technique | Observations |
---|---|
-NMR | δ 7.3–9.2 ppm (aromatic H), δ 4.2 ppm (N–CH) |
-NMR | 112–150 ppm (aromatic C), 21–32 ppm (alkyl C) |
HRMS | 290.11 (M), isotopic peaks for |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage in inert atmospheres at low temperatures .
Thermal Behavior
Differential scanning calorimetry (DSC) of related benzimidazoles reveals melting points above 200°C, consistent with the rigid aromatic structure . Thermal gravimetric analysis (TGA) shows decomposition onset near 250°C, highlighting thermal robustness .
Biological Activity and Applications
Table 2: Antimicrobial Activity of Analogous Compounds
Compound | MIC (µg/mL) | Target Pathogens |
---|---|---|
2-(1H-Indol-3-yl)-1H-benzimidazole | 1.0 | S. aureus, MRSA |
N-Methylated derivatives | 3.9–7.8 | Mycobacterium smegmatis |
Anticancer and Enzyme Inhibition
Benzimidazole derivatives are explored as kinase inhibitors and antiproliferative agents. Substituents like bromine enhance electrophilicity, facilitating interactions with cysteine residues in target enzymes . Computational models predict moderate binding affinities ( 10–50 µM) for human kinases, though experimental validation is pending .
Research Gaps and Future Directions
Despite progress in synthesizing benzimidazole derivatives, the biological profile of 1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one remains underexplored. Priorities include:
-
Mechanistic Studies: Elucidating interactions with bacterial (p)ppGpp synthetases or eukaryotic kinases.
-
Optimization: Modifying the pyridine ring’s substitution pattern to enhance solubility and bioavailability.
-
In Vivo Testing: Evaluating toxicity and efficacy in animal models of infection or cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume